molecular formula C25H21N3 B2814086 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-34-7

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2814086
CAS No.: 866348-34-7
M. Wt: 363.464
InChI Key: MPXWEJJDMLNNCU-UHFFFAOYSA-N
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Description

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazoloquinoline core with benzyl, methyl, and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted benzylamine and a suitable quinoline derivative can lead to the formation of the desired pyrazoloquinoline core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-8-methyl-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-8-methyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-8-methyl-3-(4-nitrophenyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl, methyl, and methylphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties based on recent studies and findings.

Chemical Structure

The compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline ring system. Its structure can be represented as follows:

C19H18N2\text{C}_{19}\text{H}_{18}\text{N}_2

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[4,3-c]quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-468 (Breast)10.5Induction of apoptosis
4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineA498 (Renal)8.2Inhibition of cell proliferation
2-amino-4-(4-methylphenylamino)-1H-pyrazolo[4,3-c]quinolineHL-60 (Leukemia)9.0Cell cycle arrest in G2/M phase

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives have been evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: Anti-inflammatory Effects

Compound NameNO Inhibition (%)IC50 (µM)Target Enzyme
This compound7512.0iNOS
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline809.5COX-2

The compound exhibited significant inhibition of NO production comparable to established anti-inflammatory agents.

Enzyme Inhibition Studies

Enzymatic assays have shown that pyrazolo[4,3-c]quinoline derivatives can act as inhibitors of various enzymes, including monoamine oxidases (MAO).

Table 3: Enzyme Inhibition Data

EnzymeCompound NameIC50 (µM)
MAO-AThis compound0.004
MAO-BSimilar derivative0.02

The compound's selectivity for MAO-A over MAO-B suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of pyrazolo[4,3-c]quinoline derivatives. One notable study synthesized a series of compounds and evaluated their activities against cancer cell lines and inflammatory pathways. The results indicated that structural modifications significantly influenced biological activity.

Case Study Example:
In a study by Mantoani et al., derivatives were tested for their anticancer effects on breast cancer cells. The results showed that specific substitutions on the pyrazolo ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Properties

IUPAC Name

5-benzyl-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-8-11-20(12-9-17)24-22-16-28(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXWEJJDMLNNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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